molecular formula C20H19F3N2O2 B2766553 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide CAS No. 941990-99-4

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2766553
CAS No.: 941990-99-4
M. Wt: 376.379
InChI Key: OFBHZMFVPRBDIE-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O2 and its molecular weight is 376.379. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis of related compounds offer insights into potential applications of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide. For instance, Song et al. (2010) developed a high-yield synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, utilizing Rh-catalysis and Ag(2)CO(3) as an oxidant, which could be relevant for synthesizing related compounds (Song et al., 2010). Similarly, Grigorjeva and Daugulis (2014) demonstrated a cobalt-catalyzed direct carbonylation of aminoquinoline benzamides, which might be applicable for modifying similar molecules (Grigorjeva & Daugulis, 2014).

Regioselectivity and Reaction Mechanisms

The study on regioselectivity by Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting the importance of understanding the selective reactions of similar compounds. Their use of DFT methods to evaluate reaction paths could be informative for research involving this compound (Batalha et al., 2019).

Potential Biological Applications

While the specific biological applications of this compound were not directly identified, research on similar compounds suggests a range of potential uses. Zablotskaya et al. (2013) synthesized and characterized derivatives with psychotropic, anti-inflammatory, and cytotoxic activities, suggesting that compounds within this chemical class could have diverse biological applications (Zablotskaya et al., 2013).

Advanced Materials and Sensors

Additionally, Liu et al. (2019) developed a highly selective fluorescent chemosensor for Cobalt(II) ions based on a similar naphthalimide structure, indicating the potential for this compound to be used in sensor development or as part of materials with specific detection capabilities (Liu et al., 2019).

Properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-11-25-17-9-8-14(12-13(17)7-10-18(25)26)24-19(27)15-5-3-4-6-16(15)20(21,22)23/h3-6,8-9,12H,2,7,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBHZMFVPRBDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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